3-Azabicyclo[3.1.0]hexan-1-amine

Opioid receptor pharmacology Pain therapeutics Drug design

This primary alicyclic amine features a strained, conformationally locked 3-azabicyclo[3.1.0]hexane core. Its unique ~120° exocyclic amine vector angle and high Fsp³ (1.0) offer distinct advantages over flexible piperidine or planar azetidine isosteres, directly enhancing target selectivity and metabolic stability. Ideal for FBDD and CNS drug candidate optimization, this scaffold enables robust orthogonal functionalization and advanced C–H arylation for late-stage diversification.

Molecular Formula C5H10N2
Molecular Weight 98.15 g/mol
CAS No. 769916-87-2
Cat. No. B13154191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Azabicyclo[3.1.0]hexan-1-amine
CAS769916-87-2
Molecular FormulaC5H10N2
Molecular Weight98.15 g/mol
Structural Identifiers
SMILESC1C2C1(CNC2)N
InChIInChI=1S/C5H10N2/c6-5-1-4(5)2-7-3-5/h4,7H,1-3,6H2
InChIKeyLFBVRERINNDIEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Azabicyclo[3.1.0]hexan-1-amine (CAS 769916-87-2): A Conformationally Locked Bicyclic Scaffold for CNS and Antiviral Drug Discovery Programs


3-Azabicyclo[3.1.0]hexan-1-amine (CAS 769916-87-2) is a primary alicyclic amine featuring a strained, conformationally locked 3-azabicyclo[3.1.0]hexane core. This molecular architecture provides a rigid three-dimensional scaffold that closely mimics the bioactive conformations of endogenous ligands and peptide bonds, making it a highly sought-after building block in modern medicinal chemistry [1]. Its core structure is recognized as a privileged motif for accessing novel chemical space, offering a unique combination of low molecular weight (98.15 g/mol) and high sp³ fraction (Fsp³ = 1.0), which aligns perfectly with the criteria for improved clinical success rates in drug candidates [2].

Why Simple Piperidines or Unsubstituted Azetidines Cannot Replace 3-Azabicyclo[3.1.0]hexan-1-amine in Your SAR Studies


A common procurement error is to treat 3-Azabicyclo[3.1.0]hexan-1-amine as a mere 'acyclic amine equivalent' or to substitute it with simpler, cheaper piperidine or azetidine cores. This is scientifically unsound. The target compound's cyclopropane ring introduces a precise, rigid vector angle (~120°) for the exocyclic amine, which is fundamentally different from the flexible equatorial/axial positions of piperidine rings (vector angle ~180° or 109.5°) or the planar geometry of azetidines. This conformational constraint is a critical determinant of biological activity, as it locks the pharmacophore into a bioactive orientation, directly impacting target engagement, selectivity, and off-target liability profiles [1]. Replacing this core without detailed modeling and experimental validation will introduce uncontrolled conformational flexibility, jeopardizing the validity of structure-activity relationship (SAR) data and likely leading to false negatives in lead optimization campaigns [2].

Quantitative Procurement Evidence for 3-Azabicyclo[3.1.0]hexan-1-amine: A Comparative Analysis of Scaffold Performance


Conformational Rigidity Confers 120-Fold Selectivity Advantage Over Flexible Piperidine Analogs in μ-Opioid Receptor Binding

Derivatives based on the 3-azabicyclo[3.1.0]hexane scaffold exhibit a profound selectivity advantage for the μ-opioid receptor (MOR) over δ- and κ-subtypes, a differentiation directly attributable to the core's conformational lock. In head-to-head binding assays, an optimized 6-aryl substituted 3-azabicyclo[3.1.0]hexane derivative displayed a MOR Ki of 0.2 nM [1]. In contrast, related compounds built on a flexible piperidine ring, lacking this rigid constraint, typically exhibit Ki values in the 20-50 nM range against MOR, with markedly reduced subtype selectivity (often <10-fold for MOR vs. KOR) [2]. The locked equatorial orientation of the 6-aryl substituent in the bicyclic system precludes the conformational sampling that contributes to off-target binding at δ- and κ-receptors, achieving a selectivity window >120-fold.

Opioid receptor pharmacology Pain therapeutics Drug design

3-Azabicyclo[3.1.0]hexane Core Achieves 1.5-Fold Superior Aromatase Inhibition Compared to Clinically-Relevant Piperidinedione Analog

A direct comparator study demonstrated that replacing the piperidine-2,6-dione ring of the clinical aromatase inhibitor aminoglutethimide with a 3-azabicyclo[3.1.0]hexane-2,4-dione core yielded a compound with enhanced potency. The unsubstituted bicyclic analog (9a) inhibited human placental aromatase with a Ki of 1.2 μM, which represents a 1.5-fold improvement over the parent aminoglutethimide (Ki = 1.8 μM) [1]. This improvement is attributed to the increased rigidity and altered electrostatic surface of the bicyclic core, which optimizes its fit within the enzyme's active site. Furthermore, further alkylation of the bicyclic core led to analogs with a ~120-fold increase in potency (Ki = 0.015 μM) over the parent, underscoring the scaffold's versatility for additional optimization [1].

Oncology Aromatase inhibition Breast cancer

Leveraging the 3-Azabicyclo[3.1.0]hexane Core Enables Balanced Triple Reuptake Inhibition (SERT/NET/DAT) Unattainable with Non-Rigid Amine Scaffolds

Extensive SAR campaigns have shown that the 3-azabicyclo[3.1.0]hexane scaffold is uniquely suited for the design of balanced triple reuptake inhibitors (TRIs) targeting serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters [1]. In a systematic study, advanced derivatives from the 1-aryl-6-alkoxyalkyl series demonstrated high in vitro potency (IC50 < 50 nM) at all three transporters, a feat rarely achieved with flexible amine cores due to divergent conformational requirements. More critically, these 3-azabicyclo[3.1.0]hexane-based TRIs exhibited excellent oral bioavailability (>30% in rats) and robust brain penetration (brain-to-plasma ratio > 4), confirming the scaffold's favorable ADME properties [1]. In contrast, TRIs built on acyclic or monocyclic amines often suffer from poor brain penetration (B/P < 1) or metabolic instability due to N-dealkylation [2].

CNS disorders Triple reuptake inhibitors Depression

Sigma Receptor Affinity is Maintained Despite Conformational Restriction, Defeating a Common Liability of Rigid Scaffolds

A common concern when introducing rigid bicyclic scaffolds is a loss of binding affinity due to a mismatch with the target's preferred binding conformation. This is not observed with the 3-azabicyclo[3.1.0]hexane core at sigma receptors. A series of 1-phenyl-3-azabicyclo[3.1.0]hexane derivatives were synthesized and evaluated as conformationally restricted analogs of the flexible σ ligand 3-phenylpiperidine [1]. The binding data revealed that conformational restriction was not detrimental to σ receptor affinity. In fact, certain optimized bicyclic analogs, such as (+)-14, achieved sub-nanomolar affinity for the σ1 receptor (Ki = 0.9 nM), a significant improvement over the typical 10-100 nM affinity of the flexible parent piperidines [1]. This demonstrates that the 3-azabicyclo[3.1.0]hexane core can lock a pharmacophore into a highly favorable binding pose without the anticipated affinity penalty.

Sigma receptor Neuropharmacology CNS ligand design

High-Impact Applications for 3-Azabicyclo[3.1.0]hexan-1-amine: From Fragment-Based Drug Design to Late-Stage Functionalization


Fragment-Based Drug Discovery (FBDD) for CNS and Kinase Targets

The 3-azabicyclo[3.1.0]hexan-1-amine scaffold is an ideal starting point for FBDD campaigns. Its low molecular weight (98.15 Da), high sp³ fraction, and rigid 3D shape make it a 'rule-of-three' compliant fragment [1]. Libraries of 6-arylated 3-azabicyclo[3.1.0]hexanes, synthesized via robust Pd-catalyzed transannular C–H arylation, have been shown to fall within desirable physicochemical space for fragment growth and optimization [2]. The core's ability to orient substituents into precise vectors (e.g., the 1-position amine and 6-position aryl groups) allows for efficient exploration of chemical space around key protein targets such as the JAK1/TYK2 kinase family, where a 4-(3-azabicyclo[3.1.0]hexan-3-yl)pyrimidin-2-amine derivative demonstrated oral activity in a preclinical arthritis model [3].

Conformationally-Restricted Bioisostere Replacement in CNS Drug Discovery Programs

In medicinal chemistry, replacing a flexible amine (e.g., piperidine, pyrrolidine) with a constrained bicyclic isostere is a proven strategy to enhance potency, selectivity, and ADME properties. The 3-azabicyclo[3.1.0]hexan-1-amine core is specifically validated for this purpose. As shown in Section 3, this scaffold enables the design of potent and selective μ-opioid receptor antagonists, balanced triple reuptake inhibitors, and high-affinity sigma receptor ligands—all CNS-relevant targets. Its unique vector geometry locks the exocyclic amine into a bioactive orientation, as demonstrated by the picomolar affinity achieved in MOR ligands [4], while simultaneously conferring resistance to N-dealkylation, a major metabolic soft spot for acyclic amines. This combination of pharmacological and pharmacokinetic benefits makes it a premier choice for CNS lead optimization.

Synthesis of Versatile Building Blocks for Parallel Synthesis and Late-Stage Diversification

3-Azabicyclo[3.1.0]hexan-1-amine is not an end-product; it is a strategic synthetic intermediate. The presence of both a primary amine and a secondary amine (after N-deprotection) on a rigid framework enables orthogonal functionalization strategies. The exocyclic 1-amine can be selectively coupled to diverse carboxylic acids or sulfonyl chlorides, while the endocyclic nitrogen can be alkylated or arylated. This dual-reactivity profile is highly valued for generating libraries of diverse drug-like molecules in parallel chemistry workflows. Advanced methods for its derivatization, such as transannular C–H arylation, provide direct access to 6-arylated analogs that are otherwise challenging to synthesize, enabling rapid late-stage diversification of lead candidates [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Azabicyclo[3.1.0]hexan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.